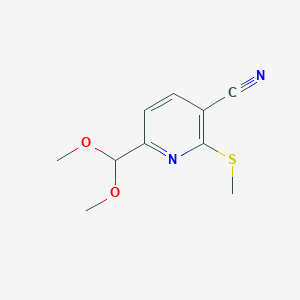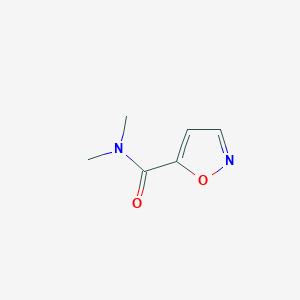
6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of nicotinonitrile derivatives involves intricate chemical reactions that allow for the formation of the desired compound with specific functional groups. For instance, the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents showcases the methodological approach to introducing specific isotopes into the nicotinonitrile framework for analytical and synthetic purposes (Tsumoto et al., 2003).
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives is characterized by specific spatial arrangements and intramolecular interactions. The conformational tuning of molecular networks in these compounds is often stabilized through C-H…π and π-π interactions, which play a crucial role in their stability and reactivity (Tewari & Dubey, 2009).
Chemical Reactions and Properties
Nicotinonitrile compounds undergo various chemical reactions that highlight their reactivity and functional versatility. For example, reactions of 6-methyl- and 4,6-dimethyl-2-arylaminonicotinonitriles with acids result in the formation of substituted nicotinic acid or cyclization products, demonstrating the compound's reactivity under acidic conditions (Shramm & Konshin, 1982).
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. Studies on luminescent nicotinonitrile derivatives reveal insights into their photophysical properties, offering potential applications in material science (Ahipa et al., 2014).
Chemical Properties Analysis
The chemical properties of nicotinonitrile derivatives, including their reactivity with various reagents and susceptibility to specific transformations, are critical for their application in synthesis and manufacturing. The reaction mechanism of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine highlights the compound's reactivity and potential pathways for generating novel structures (Nishino et al., 1972).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile has been involved in various chemical reactions, contributing to the synthesis of novel compounds. For instance, N,N'-Dimethylthiourea and 3,4,5,6-tetrahydro-2-pyrimidinethiol reacted with 2-chloro-nicotinonitrile, leading to secondary cyclizations and the formation of new ring systems, showcasing the compound's reactivity and potential in creating heterocyclic structures (Coppola & Shapiro, 1981). Similarly, the synthesis of deuterium-labelled 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine and related compounds from 6-(furan-2-yl)-nicotinonitrile showcases the utility of such nicotinonitriles in the preparation of labelled compounds for scientific studies (Ismail & Boykin, 2004).
Antioxidant and Antimicrobial Properties
Research has indicated the potential antioxidant properties of some nicotinonitriles. A study involving one-pot condensation of various compounds, including malononitrile and furan-2-carbaldehyde, followed by cyanoacetylation, led to the synthesis of nicotinonitriles that were evaluated for their antioxidant capacities (Gouda et al., 2016). Furthermore, the synthesis and evaluation of novel pyrido[2,3-d]pyrimidine derivatives from 2-amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile demonstrated antimicrobial activities, indicating the compound's relevance in developing new antibacterial and antifungal agents (Behalo, 2008).
Propiedades
IUPAC Name |
6-(dimethoxymethyl)-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-13-10(14-2)8-5-4-7(6-11)9(12-8)15-3/h4-5,10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIHPYHWFPYSRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=C(C=C1)C#N)SC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701198786 |
Source


|
| Record name | 6-(Dimethoxymethyl)-2-(methylthio)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile | |
CAS RN |
175277-24-4 |
Source


|
| Record name | 6-(Dimethoxymethyl)-2-(methylthio)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Dimethoxymethyl)-2-(methylthio)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B70477.png)



![(1S,2R,3S,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B70496.png)
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)







